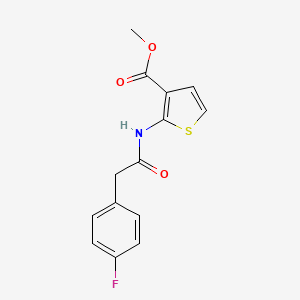
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Méthodes De Préparation
The synthesis of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate acylating agents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H12FNO3S |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12FNO3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
TVZWXKYPURALKY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


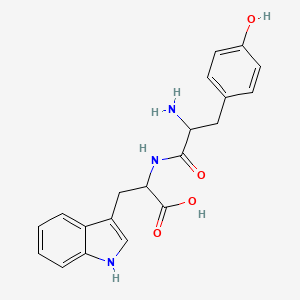
![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
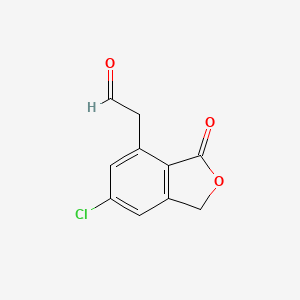
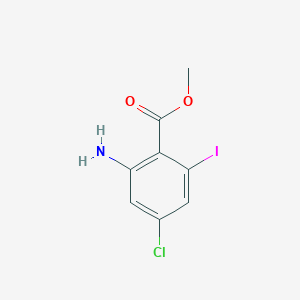
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
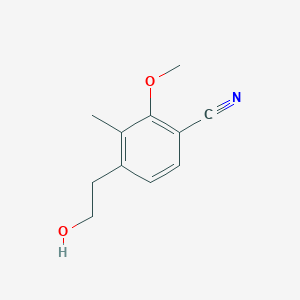
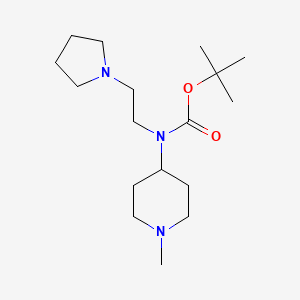
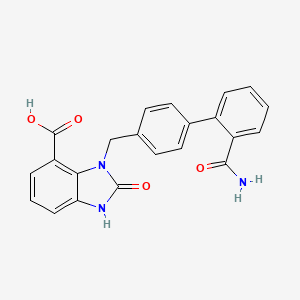
![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)

![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



